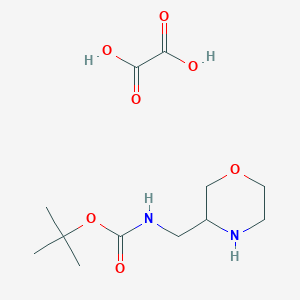![molecular formula C15H21N B13078319 N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine](/img/structure/B13078319.png)
N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine is a chemical compound with the molecular formula C15H21N It is characterized by the presence of a cyclopropyl group attached to a dimethylphenyl ring, making it a unique structure in the realm of organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine typically involves the reaction of 3,5-dimethylphenylcyclopropylmethanol with cyclopropanamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of advanced reactors and automation in the process can further enhance the efficiency and safety of the production.
Análisis De Reacciones Químicas
Types of Reactions
N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, including halogenated compounds or substituted amines.
Aplicaciones Científicas De Investigación
N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-{[1-(3-methylphenyl)cyclopropyl]methyl}cyclopropanamine
- N-{[1-(4-methylphenyl)cyclopropyl]methyl}cyclopropanamine
- N-{[1-(2,4-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine
Uniqueness
N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine is unique due to its specific substitution pattern on the phenyl ring and the presence of two cyclopropyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research applications and differentiating it from other similar compounds.
Propiedades
Fórmula molecular |
C15H21N |
|---|---|
Peso molecular |
215.33 g/mol |
Nombre IUPAC |
N-[[1-(3,5-dimethylphenyl)cyclopropyl]methyl]cyclopropanamine |
InChI |
InChI=1S/C15H21N/c1-11-7-12(2)9-13(8-11)15(5-6-15)10-16-14-3-4-14/h7-9,14,16H,3-6,10H2,1-2H3 |
Clave InChI |
ICPWFUNPLFGNFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C2(CC2)CNC3CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B13078236.png)
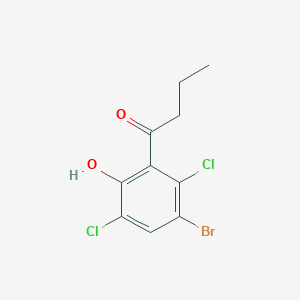
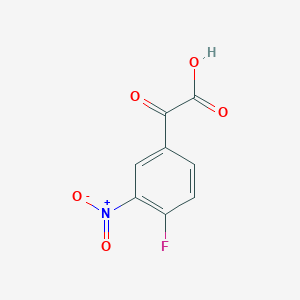
![2-[(3S)-1-methylpiperidin-3-yl]ethanol](/img/structure/B13078252.png)

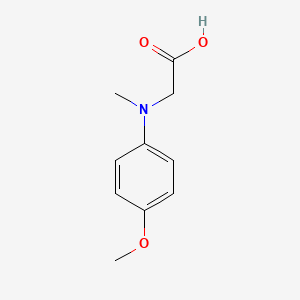
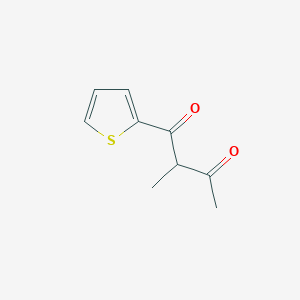
![5-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13078259.png)
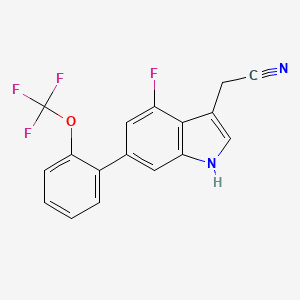
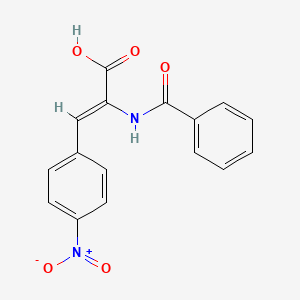
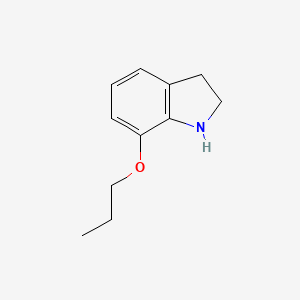
![2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}-1,3-thiazole](/img/structure/B13078280.png)
